Potassium 3-phenylpropanoate

Description

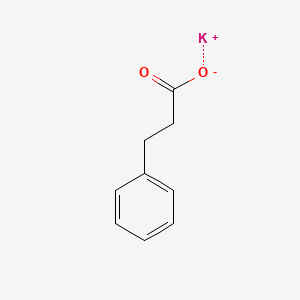

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAGNRMJGYANDY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phenylpropanoate Derivatives and Analogues

Classical Approaches to 3-Phenylpropanoic Acid and its Esters

The foundational compound, 3-phenylpropanoic acid, and its esters are typically prepared through well-established chemical reactions that have been refined over time for efficiency and yield.

The conversion of cinnamic acid and its derivatives into 3-phenylpropanoic acid or its esters is a common synthetic route. This transformation primarily involves the saturation of the carbon-carbon double bond present in the cinnamic acid backbone. Catalytic hydrogenation is a key reaction in this process, effectively reducing the alkene group. chegg.com

Various catalysts have been shown to be effective for this reduction under different conditions. For instance, the transfer hydrogenation of cinnamic acid to 3-phenylpropanoic acid can be achieved with high efficiency using specific rhodium and palladium catalysts. chemmethod.comresearchgate.net One study found that a chloro(1,5-cyclooctadiene) rhodium(I) dimer catalyst demonstrated high selectivity and efficiency. chemmethod.com Increasing the reaction temperature to 65 °C significantly improved the yield to 95% with this rhodium catalyst. chemmethod.com Another study optimized the process using a PdCl₂ catalyst in water at 90 °C, achieving a 100% yield of phenylpropanoic acid. researchgate.net The hydrogenation can also be carried out starting from cinnamaldehyde, which is first reduced to 3-phenylpropanal (B7769412) using a Pd-containing catalyst and then oxidized to 3-phenylpropionic acid. google.com Once 3-phenylpropanoic acid is obtained, it can be converted to its esters through biocatalytic esterification processes. mdpi.com

Table 1: Catalyst Performance in the Hydrogenation of Cinnamic Acid

| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Chloro(1,5-cyclooctadiene) rhodium(I) dimer | Formic Acid | Tetrahydrofuran | 65 | 95 | chemmethod.com |

| PdCl₂ | Formic Acid | Water | 90 | 100 | researchgate.net |

This table presents a summary of yields obtained for 3-phenylpropanoic acid using different catalytic systems.

The synthesis of precursors like hydrazide 3-phenylpropanoate is a critical step for creating more complex derivatives, particularly those with applications in medicinal chemistry. rjpbcs.com The typical synthesis is a two-step process. First, the carboxyl group of 3-phenylpropanoic acid (also known as hydrocinnamic acid) is esterified. rjpbcs.compensoft.net In a subsequent step, the resulting ester, such as butyl or ethyl 3-phenylpropanoate, is reacted with hydrazine (B178648) hydrate (B1144303). rjpbcs.compensoft.netchemicalbook.com This reaction displaces the alkoxy group of the ester to form the corresponding 3-phenylpropanoic acid hydrazide. rjpbcs.comchemicalbook.com For example, a mixture of the ester and hydrazine hydrate in methanol (B129727) can be refluxed for several hours to yield the desired hydrazide product. chemicalbook.comznaturforsch.com

Preparation of Metal Salts of Phenylpropanoic Acid

The formation of metal salts, such as potassium 3-phenylpropanoate, is a fundamental chemical transformation of the parent carboxylic acid.

The most straightforward method for preparing a carboxylate salt is through the direct neutralization of a carboxylic acid with a suitable base. This acid-base reaction involves the transfer of a proton from the carboxylic acid's hydroxyl group to the base, resulting in the formation of the carboxylate anion and the corresponding cation from the base. Common bases used for this purpose include metal hydroxides, carbonates, and bicarbonates. For instance, reacting a carboxylic acid with potassium hydroxide (B78521) (KOH) will yield the potassium carboxylate salt and water. prepchem.comgoogle.com This process is fundamental to the synthesis of salts like this compound.

This compound can be synthesized by applying the general principles of carboxylate salt formation. The direct reaction of 3-phenylpropanoic acid with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a suitable solvent will yield the target salt.

Alternatively, the salt can be prepared from an ester of 3-phenylpropanoic acid through saponification. A modern approach involves the microwave-assisted hydrolysis of esters like ethyl cinnamates using potassium carbonate in ethanol (B145695), which yields the corresponding potassium carboxylates in good to high yields (73–98%) with short reaction times. nih.govacs.org Optimization of this reaction for a model substrate found that using 3.0 equivalents of K₂CO₃ at 180 °C for 20 minutes gave the best results. nih.govresearchgate.net This method could be directly applied to ethyl 3-phenylpropanoate. A more classical approach involves refluxing the ester with potassium hydroxide in an ethanol solution. prepchem.com

Table 2: Conditions for Microwave-Assisted Synthesis of Potassium Cinnamates

| Starting Material | Base (Equivalents) | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl pyrazolylacetate | K₂CO₃ (3.0) | 180 | 20 | 98 | nih.govresearchgate.net |

This table shows optimized conditions and yields for the synthesis of potassium carboxylates from corresponding esters using microwave irradiation.

Advanced Synthetic Strategies for Functionalized Phenylpropanoates

Modern organic synthesis provides a toolkit for creating highly functionalized molecules where the phenylpropanoate structure serves as a scaffold. These advanced strategies enable the precise tailoring of molecular properties for specific applications. rsc.org

The incorporation of phenylpropanoate moieties into larger, more complex structures is a key area of advanced synthesis. This can involve using functionalized phenylpropanoate derivatives as building blocks in the synthesis of polymers or other materials. mdpi.comrsc.org For example, phenylpropanoates with specific reactive groups can act as initiators or monomers in controlled polymerization reactions. The surface functionalization of nanoparticles with molecules like phenylpropanoates is another advanced strategy to tailor their properties for biomedical applications. mdpi.comnih.gov

An example of synthesizing a complex, functionalized analogue is the preparation of triazolyl-2,2-dimethyl-3-phenylpropanoates, which have been investigated as potential histone deacetylase (HDAC) inhibitors. nih.gov Furthermore, advanced catalytic methods, such as the potassium persulfate-mediated cross-dehydrogenative coupling of N-aryl glycine (B1666218) derivatives with olefins, showcase modern approaches to forming complex heterocyclic structures that could be conceptually applied to create novel phenylpropanoate derivatives. rsc.org These strategies highlight a shift from the synthesis of the simple molecule to its use as a component in the design of functional materials and complex bioactive agents. rsc.org

Stereoselective Synthesis of Chiral Phenylpropanoate Systems

The development of stereoselective methods to produce chiral phenylpropanoate systems is crucial due to their role as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. A variety of strategies have been employed, ranging from biocatalysis to asymmetric catalysis with chiral metal complexes and organocatalysts.

One prominent approach involves the use of enzymes. Ene-reductases, for instance, have been utilized for the stereoselective synthesis of chiral pharmaceutical intermediates. nuph.edu.ua Similarly, the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate has been achieved using various hydrolytic enzymes, such as lipases. This biocatalytic approach allows for the production of enantiomerically pure compounds with high efficiency and under environmentally benign conditions, achieving high optical purity. acs.org

Asymmetric hydrogenation is another powerful tool. The stereoselective hydrogenation of unsaturated precursors like (2Z)-3-amino-3-phenyl-2-propenoic acid methyl ester can be achieved using rhodium complexes with chiral ligands, such as those of the Josiphos-type. This method yields the corresponding saturated β-amino esters, for example, methyl (3S)-3-amino-3-phenylpropionate, with high enantiomeric excess (ee), often exceeding 96%. researchgate.net

Furthermore, chiral reagents and catalysts have been designed to induce stereoselectivity. Novel chiral iodine(III) reagents have been developed for the stereoselective iodoacetoxylation of alkenes. For example, the reaction of ethyl cinnamate (B1238496) with such reagents can produce chiral derivatives like ethyl 3-(acetyloxy)-2-iodo-3-phenylpropanoate. organic-chemistry.org Asymmetric aminohydroxylation, such as the Sharpless method, has also been applied to precursors like cinnamic acid to introduce chiral amine and hydroxyl groups, forming the backbone for more complex molecules. nih.gov Other methods include the trichlorosilane-mediated stereoselective synthesis of β-amino esters. uwo.ca

Synthesis of Halogenated Phenylpropanoate Derivatives

Halogenated phenylpropanoate derivatives are valuable synthetic intermediates, as the halogen atom can serve as a handle for further functionalization through various cross-coupling reactions. Several methods have been developed for the regio- and stereoselective introduction of halogens into the phenylpropanoate scaffold.

A notable method is the copper-catalyzed aminohalogenation of cinnamic esters. Using a combination of 2-NsNCl₂/2-NsNHNa as the nitrogen and chlorine sources, respectively, and a copper(I) triflate catalyst, a regio- and stereoselective aminochlorination can be achieved. This reaction provides anti-alkyl 3-chloro-2-(o-nitrobenzenesulfonamido)-3-phenylpropionate derivatives in good yields and with high stereoselectivity. iss.itnih.gov The reaction proceeds through a proposed N-nosyl-N-chloroaziridinium intermediate, which undergoes an Sₙ2 ring-opening by a chloride nucleophile, ensuring the anti configuration. nih.gov The regioselectivity is controlled by the stabilizing effect of the phenyl ring at the β-position. nih.gov

The table below summarizes the results for the copper-catalyzed aminochlorination of various substituted cinnamic esters. nih.gov

| Entry | R¹ (Ester Group) | R² (Aryl Group) | Yield (%) | Diastereomeric Ratio (anti:syn) |

| 1 | Me | Ph | 75 | >30:1 |

| 2 | Et | Ph | 78 | >30:1 |

| 3 | i-Pr | Ph | 82 | >30:1 |

| 4 | t-Bu | Ph | 76 | >30:1 |

| 5 | Et | p-Me-C₆H₄ | 72 | 20:1 |

| 6 | Et | p-MeO-C₆H₄ | 62 | 10:1 |

| 7 | Et | p-Cl-C₆H₄ | 81 | 30:1 |

| 8 | Et | p-Br-C₆H₄ | 79 | 30:1 |

| 9 | Et | m-Cl-C₆H₄ | 77 | 5:1 |

Data sourced from Organic Letters, 2000, 2, 2249-2252. nih.gov

Another approach involves the use of Morita-Baylis-Hillman (MBH) carbonates in an enantioselective Lewis base-catalyzed N-allylation of halogenated acetamides. This method serves as a kinetic resolution to produce enantioenriched β-amino acid derivatives that are halogenated, providing a pathway to chiral halogenated phenylpropanoate analogues. kpi.ua Additionally, direct halogenation of acetylenic precursors has been used to create trans-dihalogen derivatives, a method that could be adapted for phenylpropanoate analogues containing an acetylene (B1199291) moiety. Current time information in Bangalore, IN.

Preparation of Phosphorus-Containing Phenylpropanoates

The incorporation of phosphorus into organic molecules can impart unique chemical and biological properties. The synthesis of phosphorus-containing phenylpropanoates can be achieved by applying established methods for forming carbon-phosphorus bonds to phenylpropanoate precursors. These compounds primarily include phosphonates, phosphinates, and phosphine (B1218219) oxides. researchgate.net

A common method for forming a C-P bond is the Michaelis-Arbuzov reaction, which can be used to synthesize phosphonates from alkyl or aryl halides and trialkyl phosphites. For instance, a halogenated phenylpropanoate, such as ethyl 3-(4-bromophenyl)propanoate, could be reacted with triethyl phosphite (B83602) to yield the corresponding diethylphosphonate derivative. Another powerful method involves the transition-metal-free reaction of arynes with phosphorus nucleophiles for the synthesis of aryl-phosphonates, -phosphinates, and -phosphine oxides.

The synthesis of phosphine oxides is of particular interest. Nickel-catalyzed coupling reactions of H-phosphine oxides with aryl halides or arylboronic acids provide an efficient route to triarylphosphine oxides and related structures. organic-chemistry.org Visible-light-induced photocatalysis has also emerged as a mild and efficient method for coupling H-phosphine oxides with aryl halides. organic-chemistry.org Furthermore, direct visible-light-induced C-P bond formation has been developed for the synthesis of P-chiral heteroaryl phosphine oxides without the need for a metal catalyst or external photosensitizer, offering excellent enantioselectivity. nih.gov

A general scheme for these approaches is the coupling of a functionalized phenylpropanoate with a phosphorus-containing reagent, as shown in the table below.

| Phosphorus Functional Group | Synthetic Method | Precursors |

| Phosphonate | Michaelis-Arbuzov Reaction | Halogenated Phenylpropanoate + Trialkyl Phosphite |

| Phosphine Oxide | Ni-catalyzed Coupling | Arylboronic acid Phenylpropanoate + H-Phosphine Oxide |

| Phosphine Oxide | Photocatalytic Coupling | Halogenated Phenylpropanoate + H-Phosphine Oxide |

| Phosphonate/Phosphine Oxide | Aryne-based C-P formation | Aminobenzotriazole Phenylpropanoate + P-Nucleophile |

These methods provide a versatile toolbox for accessing a wide range of phosphorus-containing phenylpropanoate derivatives, enabling the exploration of their properties in various scientific fields. researchgate.net

Green Chemistry Approaches in Phenylpropanoate Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact, improve safety, and increase efficiency. The synthesis of phenylpropanoate derivatives has benefited significantly from these approaches.

Biocatalysis represents a cornerstone of green synthesis for this class of compounds. The use of enzymes, such as lipases, for the kinetic resolution of racemic phenylpropanoate esters or reductases for the asymmetric reduction of keto-esters avoids harsh reagents and provides high enantiopurity under mild conditions. acs.org An enzymatic process has also been explored for the saponification step in the synthesis of ibuprofen, a well-known phenylpropanoate derivative, replacing toxic methanol with water.

Catalyst-free reactions in green solvents are another important strategy. A domino conjugate addition, decarboxylation, and esterification of coumarin-3-carboxylic acid with pyrazolones has been developed to produce pyrazolyl 2-hydroxy phenylpropionate derivatives. This reaction proceeds in excellent yields in an alcohol solvent without any catalyst, ligand, or base, and the product can be purified by simple filtration.

Microwave-assisted organic synthesis (MAOS) has also been applied to accelerate reactions and reduce the use of hazardous solvents. This technique can drastically shorten reaction times from hours to minutes and increase yields, satisfying key principles of green chemistry. For example, the synthesis of pyrazoline derivatives has been significantly improved using microwave irradiation, which often obviates the need for acid catalysts or organic solvents.

The development of highly efficient catalytic systems that minimize waste is also a key green approach. Asymmetric hydrogenation reactions, for example, can create chiral centers in a single, atom-economical step with a small amount of catalyst, avoiding the multiple protection-deprotection steps common in classical synthesis. researchgate.net

Chemical Reactivity and Reaction Mechanisms of Phenylpropanoate Systems

Reactions Involving the Carboxylate Moiety

The carboxylate group is a primary site of reactivity in potassium 3-phenylpropanoate, participating in fundamental organic reactions such as ester hydrolysis and transesterification, as well as decomposition reactions under thermal stress.

Ester Hydrolysis and Transesterification Pathways

Esters derived from 3-phenylpropanoic acid can undergo hydrolysis to yield the parent carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. wikipedia.org

Acid-Catalyzed Hydrolysis : This process is the reverse of Fischer esterification. wikipedia.orgyoutube.com It is an equilibrium reaction where the presence of excess water drives the reaction toward the formation of the carboxylic acid and alcohol. wikipedia.orgchemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. youtube.comyoutube.com

Base-Catalyzed Hydrolysis (Saponification) : This reaction is irreversible as the carboxylic acid formed is deprotonated by the base to form a carboxylate salt. chemistrysteps.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then expels an alkoxide ion. wikipedia.org

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.org This reaction can also be catalyzed by acid or base. wikipedia.org In the context of phenylpropanoates, lipase-catalyzed transesterification of ethyl-3-phenylpropanoate with various alcohols has been studied, demonstrating the applicability of enzymatic methods. nih.gov The reaction mechanism, similar to hydrolysis, proceeds through a tetrahedral intermediate. wikipedia.org The direction of the equilibrium can be controlled by using a large excess of the reactant alcohol or by removing the alcohol product. wikipedia.orgmasterorganicchemistry.com

Decomposition Reactions of Phenylpropanoate Salts

The thermal stability of alkali metal salts, including this compound, is a significant aspect of their chemistry. While specific data on the thermal decomposition of this compound is not extensively detailed in the provided search results, general principles of the thermal decomposition of alkali metal carboxylates can be applied. Alkali metal carbonates are generally highly stable to heat. aakash.ac.in The thermal decomposition of alkali metal salts often depends on the size of the cation, with stability sometimes decreasing with increasing cation size. researchgate.net For instance, the thermal decomposition of potassium chlorate (KClO₃) into potassium chloride (KCl) and oxygen is a well-studied example of the decomposition of a potassium salt. libretexts.orgyoutube.com Metal carbonates, upon heating, typically decompose into the metal oxide and carbon dioxide. docbrown.infoyoutube.com The decomposition of alkali metal nitrates can proceed first to the corresponding nitrites. nist.gov

Reactivity of the Phenyl Ring and Propanoate Chain

The phenyl ring and the propanoate chain of the molecule also exhibit characteristic reactivity, enabling a variety of synthetic transformations.

Friedel-Crafts Rearrangements and Cyclialkylation Mechanisms

The Friedel-Crafts reactions are a cornerstone of aromatic chemistry, involving the alkylation or acylation of an aromatic ring. wikipedia.org In the context of phenylpropanoate systems, intramolecular Friedel-Crafts reactions, specifically cyclialkylation, can occur. The presence of a Lewis acid catalyst can facilitate the formation of a carbocation or a related electrophilic species from the propanoate chain, which can then be attacked by the phenyl ring. masterorganicchemistry.com A key feature of Friedel-Crafts alkylation is the potential for carbocation rearrangements to form a more stable carbocation prior to alkylation. masterorganicchemistry.comyoutube.comchemistrysteps.com This can lead to products with a different substitution pattern than expected. For example, a primary carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift. chemistrysteps.com To avoid these rearrangements, Friedel-Crafts acylation is often employed, followed by reduction of the ketone to an alkane. chemistrysteps.com

Olefination Reactions of Aryl-Enolates Derived from Phenylpropanoates

Aryl-enolates, which can be generated from phenylpropanoate esters, are versatile intermediates in organic synthesis. One important reaction they undergo is olefination. For instance, the reaction of an aryl-enolate with paraformaldehyde can lead to the formation of α-aryl-α,β-unsaturated esters. researchgate.net The proposed mechanism involves the nucleophilic attack of the enolate on paraformaldehyde to form an intermediate, which can then undergo β-elimination to yield the olefinated product. researchgate.netscirp.org The reaction conditions, such as temperature, can influence the product distribution and minimize the formation of byproducts. scirp.org

Electrophilic Fluorination Mechanisms of 1,3-Dicarbonyl Phenylpropanoates

The introduction of fluorine atoms into organic molecules can significantly alter their properties. Electrophilic fluorination is a key method for achieving this. organicreactions.org For 1,3-dicarbonyl compounds derived from phenylpropanoates (β-keto esters), electrophilic fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. mdpi.comalfa-chemistry.com The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways. wikipedia.org However, kinetic studies on the fluorination of 1,3-dicarbonyl compounds with N-F reagents suggest that an Sₙ2-type mechanism is more likely. wikipedia.org The reaction involves the attack of the enolate of the 1,3-dicarbonyl compound on the electrophilic fluorine source. mdpi.com The development of catalytic, enantioselective methods for this transformation is an active area of research. mdpi.com

Redox Reactions and Reductive Transformations

Phenylpropanoate structures can undergo redox reactions, particularly dehydrogenation, a key transformation in metabolic pathways. In biological systems, 3-phenylpropionic acid, the conjugate acid of this compound, is subject to enzymatic oxidation. The reaction involves the conversion of 3-phenylpropionyl-CoA to trans-cinnamoyl-CoA.

This transformation is catalyzed by acyl-CoA dehydrogenases. Specifically, medium-chain acyl-CoA dehydrogenase (MCAD) has been identified as capable of oxidizing 3-phenylpropionyl-CoA. nih.gov The reaction is a dehydrogenation, which is a type of oxidation reaction where hydrogen is removed from the molecule, leading to the formation of a double bond. In the steady-state condition, the Km of 3-phenylpropionyl-CoA for human MCAD was determined to be 50 microM. nih.gov Gas chromatography/mass spectrometry analysis confirmed that trans-cinnamoyl-CoA is the product of this enzymatic reaction. nih.gov This suggests that MCAD can oxidize 3-phenylpropionyl-CoA in vivo, potentially using an alternative electron acceptor to produce trans-cinnamoyl-CoA. nih.gov

Table 1: Enzymatic Dehydrogenation of 3-Phenylpropionyl-CoA

| Substrate | Enzyme | Product | Reaction Type | Km Value |

|---|---|---|---|---|

| 3-Phenylpropionyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | trans-Cinnamoyl-CoA | Dehydrogenation (Oxidation) | 50 µM |

Mechanistic Studies of Catalyzed Transformations

Role of Potassium Species in Catalytic Cycles (e.g., Esterification)

Potassium compounds are effective catalysts in various organic reactions, including esterification and transesterification. alfachemic.comnih.gov The potassium cation plays a crucial role in these catalytic cycles, often leading to milder reaction conditions and higher yields. alfachemic.com

In base-catalyzed esterification and transesterification, potassium hydroxide (KOH) is commonly used. alfachemic.comnih.gov The mechanism involves the deprotonation of an alcohol by the hydroxide to form a potassium alkoxide species and water. This alkoxide is a more potent nucleophile than the original alcohol, readily attacking the electrophilic carbonyl carbon of the ester or carboxylic acid. In biodiesel production, the methoxide ion (CH₃O⁻), generated from the reaction of KOH with methanol (B129727), is the active species that facilitates the conversion of triglycerides into methyl esters. acs.org The potassium counter-ion influences the reaction kinetics, with potassium species often favoring more efficient reactant dispersion than sodium species. acs.org

Potassium compounds like potassium carbonate (K₂CO₃) and potassium bisulfate (KHSO₄) also serve as efficient catalysts. alfachemic.compnu.ac.ir For instance, KHSO₄ catalyzes the synthesis of isopropyl chloroacetate from chloroacetic acid and isopropanol. alfachemic.com Strong bases like KOH are used to catalyze the esterification of anhydrides with alcohols, such as in the synthesis of acetylsalicylic acid (aspirin). alfachemic.com The role of the potassium ion is to stabilize the intermediate species and facilitate the departure of the leaving group, thereby completing the catalytic cycle.

Table 2: Examples of Potassium-Catalyzed Esterification

| Catalyst | Reactants | Product | Key Feature |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Acetic Anhydride, Alcohol | Acetylsalicylic Acid | High yield under mild temperatures alfachemic.com |

| Potassium Bisulfate (KHSO₄) | Chloroacetic Acid, Isopropanol | Isopropyl Chloroacetate | Effective catalysis for ester synthesis alfachemic.com |

| Potassium Carbonate (K₂CO₃) | Alcohols/Phenols, Acetic Anhydride | Esters | Mild and efficient acylation pnu.ac.ir |

| Potassium Glyceroxide | Triacylglycerides, Ethanol (B145695) | Fatty Acid Ethyl Esters (Biodiesel) | Recyclable catalyst system acs.org |

Enzymatic Reaction Mechanisms Related to Phenylpropanoate Metabolism

The metabolism of phenylpropanoates in biological systems is a well-defined enzymatic process. 3-Phenylpropionic acid is recognized as an end-product of bacterial degradation of phenylalanine in the intestine. nih.gov Its metabolism proceeds via its coenzyme A (CoA) ester, 3-phenylpropionyl-CoA.

The primary metabolic step is a dehydrogenation reaction catalyzed by acyl-CoA dehydrogenases, particularly medium-chain acyl-CoA dehydrogenase (MCAD). nih.gov The mechanism involves the following steps:

Substrate Binding : 3-phenylpropionyl-CoA binds to the active site of the MCAD enzyme.

Alpha-Beta Dehydrogenation : The enzyme facilitates the removal of two hydrogen atoms from the α- and β-carbons of the propionyl chain. This is an oxidation step where the enzyme's FAD (flavin adenine dinucleotide) cofactor is reduced to FADH₂.

Product Formation : The removal of hydrogen atoms results in the formation of a double bond between the α and β carbons, yielding trans-cinnamoyl-CoA. nih.gov

Electron Transfer : The reduced FADH₂ cofactor is re-oxidized by transferring electrons to the electron-transfer flavoprotein (ETF), which then shuttles the electrons into the mitochondrial respiratory chain.

This enzymatic mechanism provides a clear pathway for the catabolism of the phenylpropanoate skeleton in living organisms.

Proposed Mechanisms for Derivative Formation

Derivatives of phenylpropanoates can be synthesized through various reaction mechanisms. One prominent example is the base-catalyzed self-condensation of a phenylpropanoate ester, such as methyl 3-phenylpropanoate. This reaction is a type of Claisen condensation. pearson.com

The proposed mechanism, using a strong base like sodium methoxide, proceeds as follows:

Enolate Formation : The methoxide base abstracts an acidic α-hydrogen (a hydrogen on the carbon adjacent to the carbonyl group) from a molecule of methyl 3-phenylpropanoate. This creates a resonance-stabilized enolate ion. pearson.com

Nucleophilic Attack : The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of methyl 3-phenylpropanoate. pearson.com This attack forms a tetrahedral intermediate. pearson.com

Elimination : The tetrahedral intermediate collapses, expelling a methoxide ion as a leaving group. pearson.com

Product Formation : The final product is a β-keto ester, specifically methyl 2-phenyl-3-oxo-5-phenylpentanoate. The expelled methoxide can then deprotonate another ester molecule, continuing the catalytic cycle. pearson.com

Another mechanism for derivative formation involves cycloaddition reactions. For example, the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate (a phenylpropanoate derivative) was studied. nih.gov Computational analysis suggests the reaction does not proceed through a simple Diels-Alder mechanism but rather involves the formation of zwitterionic intermediates. nih.gov The formation of these intermediates is driven by local nucleophile/electrophile interactions between the reactants. nih.gov

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering unparalleled insight into the molecular framework of Potassium 3-phenylpropanoate.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The aromatic protons on the phenyl group would typically appear as a complex multiplet in the downfield region, approximately between 7.2 and 7.4 ppm. The two methylene (B1212753) groups (-CH₂-) of the propanoate chain are expected to produce two distinct signals. The methylene group adjacent to the phenyl ring would likely resonate at a chemical shift of around 2.9 ppm, while the methylene group alpha to the carboxylate group would appear slightly further downfield, around 2.5 ppm, due to the deshielding effect of the carboxylate. These signals would likely appear as triplets due to coupling with the adjacent methylene protons.

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. The carboxylate carbon is expected to be the most downfield signal, typically appearing around 180 ppm. The aromatic carbons would generate a series of peaks between 125 and 140 ppm. The two methylene carbons would be observed in the aliphatic region, with the carbon adjacent to the phenyl group resonating at approximately 36 ppm and the carbon alpha to the carboxylate at about 31 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.4 (m) | 126 - 129 |

| C-H (alpha to phenyl) | ~2.9 (t) | ~36 |

| C-H (alpha to carboxylate) | ~2.5 (t) | ~31 |

| Aromatic C (quaternary) | - | ~141 |

| Carboxylate C | - | ~180 |

(Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms in this compound. wikipedia.orgnih.gov A COSY spectrum would show correlations between the protons on the adjacent methylene groups, confirming their connectivity in the propanoate chain. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, allowing for the definitive assignment of each ¹H signal to its corresponding ¹³C signal. These techniques provide a comprehensive and unequivocal confirmation of the molecular structure. wikipedia.orgnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, providing a unique fingerprint based on the types of chemical bonds and their environment.

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 1550-1610 cm⁻¹ corresponding to the asymmetric stretching vibration of the carboxylate group (COO⁻). Another characteristic, though weaker, symmetric stretching vibration of the carboxylate group is anticipated around 1400-1450 cm⁻¹. The presence of the phenyl group will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methylene groups are expected in the 2850-2960 cm⁻¹ range.

Raman spectroscopy provides complementary information. The symmetric stretch of the carboxylate group, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. The aromatic ring vibrations also tend to produce strong and sharp bands in the Raman spectrum, aiding in the confirmation of the phenyl group.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 | 2850 - 2960 |

| Carboxylate (asymmetric stretch) | 1550 - 1610 (strong, broad) | Weak |

| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 (strong) |

| Carboxylate (symmetric stretch) | 1400 - 1450 | 1400 - 1450 (strong) |

The precise positions and shapes of the vibrational bands, particularly those of the carboxylate group, can be sensitive to intermolecular interactions in the solid state. nih.gov Factors such as crystal packing and the coordination of the potassium ion to the carboxylate group can influence the vibrational frequencies. nih.gov Detailed analysis of these shifts, potentially aided by computational modeling, can provide insights into the nature and strength of these intermolecular forces.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

For this compound, electrospray ionization (ESI) would be a suitable technique, likely showing a prominent peak corresponding to the 3-phenylpropanoate anion [M-K]⁻ at m/z 149.1. High-resolution mass spectrometry would allow for the precise determination of the mass of this ion, confirming its elemental formula (C₉H₉O₂).

The fragmentation of the 3-phenylpropanoate anion upon collision-induced dissociation (CID) would likely involve the loss of carbon dioxide (CO₂, 44 Da), leading to the formation of a phenylethyl anion at m/z 105.1. Further fragmentation of the phenyl group could also be observed, providing additional structural confirmation. Analysis of these fragmentation pathways helps to piece together the molecular structure.

Coupled Techniques (LC-MS, GC-MS) for Purity and Compound Identification

Coupled or hyphenated techniques, which link a separation method with a detection method, are essential for assessing the purity of a sample and confirming the identity of its components.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of this compound as it can directly analyze the salt in solution without the need for derivatization. In a typical setup, a High-Performance Liquid Chromatography (HPLC) system separates the sample components, which are then ionized and detected by a mass spectrometer. Purity is determined by the presence of a single major peak in the chromatogram, while the mass spectrometer provides the mass-to-charge ratio of the eluting compound, confirming its identity. This method is sensitive and robust for the quantitative and qualitative analysis of polar organic compounds. mdpi.comnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires chemical modification of the non-volatile potassium salt into a volatile derivative prior to analysis. This is typically achieved by converting the carboxylate into an ester (e.g., a methyl or ethyl ester). The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. nih.gov The separated components enter the mass spectrometer for ionization and detection. The resulting mass spectrum provides a fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure, allowing for definitive identification by comparison with spectral libraries. d-nb.info The purity of the original sample is reflected by the number and relative abundance of peaks in the gas chromatogram.

| Technique | Sample State | Principle of Identification | Purity Assessment |

|---|---|---|---|

| LC-MS | Directly in solution | Retention time and m/z of the intact molecule or its primary ion | Single peak in chromatogram at the expected retention time |

| GC-MS | Requires derivatization to a volatile form (e.g., ester) | Retention time and characteristic mass fragmentation pattern | Single peak in chromatogram corresponding to the derivatized compound |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar and ionic compounds like this compound. nih.gov It allows for the transfer of ions from solution into the gas phase with minimal fragmentation. rsc.org When a solution of the compound is passed through a high-voltage capillary, it forms a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For this compound, analysis via ESI-MS can be performed in either positive or negative ion mode.

Negative Ion Mode (-ESI): This mode is ideal for detecting the anionic part of the salt. The primary species observed would be the deprotonated 3-phenylpropanoic acid, the 3-phenylpropanoate anion [C₉H₉O₂]⁻.

Positive Ion Mode (+ESI): In this mode, the potassium cation [K]⁺ would be detected. It is also possible to observe the protonated molecule of the parent acid, [C₉H₁₀O₂ + H]⁺, if the analysis conditions promote the association with a proton.

The choice of ionization mode depends on the specific goals of the analysis, though negative mode is generally more direct for characterizing the organic structure of the salt.

| Ionization Mode | Expected Primary Ion | Formula | Approximate m/z |

|---|---|---|---|

| Negative ESI | 3-phenylpropanoate anion | [C₉H₉O₂]⁻ | 149.06 |

| Positive ESI | Potassium cation | [K]⁺ | 38.96 |

| Positive ESI | Protonated 3-phenylpropanoic acid | [C₉H₁₀O₂ + H]⁺ | 151.07 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within a molecule. For this compound, the UV absorption is primarily due to the phenyl group (C₆H₅-), which acts as a chromophore. The benzene (B151609) ring contains a system of conjugated π electrons, and the energy required to promote these electrons from a π bonding orbital to a π* antibonding orbital falls within the UV region.

The UV spectrum of this compound in a suitable solvent (like water or ethanol) is expected to show characteristic absorption bands. These bands are typically associated with the π → π* transitions of the benzene ring. The primary absorption maximum (λmax) provides qualitative information for identification, while the magnitude of the absorbance can be used for quantitative analysis according to the Beer-Lambert Law.

| Chromophore | Electronic Transition | Expected Absorption Region (λmax) | Application |

|---|---|---|---|

| Phenyl group (C₆H₅-) | π → π* | ~250-270 nm | Compound identification and quantification |

Crystallographic Investigations of Phenylpropanoate Salts and Complexes

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, a detailed three-dimensional model of the molecule and its packing in the crystal can be constructed.

The initial output from an SC-XRD analysis characterizes the fundamental symmetry and dimensions of the crystal. This includes assigning the crystal to one of seven crystal systems, identifying its space group from the 230 possibilities, and determining the precise dimensions of the unit cell—the basic repeating block of the crystal.

Disclaimer: The crystallographic data presented in Table 1 is illustrative for a small organic salt and is not the experimentally determined data for Potassium 3-phenylpropanoate.

Table 1: Illustrative Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.85 |

| b (Å) | 5.72 |

| c (Å) | 15.43 |

| α (°) | 90 |

| β (°) | 98.2 |

| γ (°) | 90 |

| Volume (ų) | 947.5 |

| Z | 4 |

Z denotes the number of formula units within a single unit cell.

SC-XRD provides the exact conformation of the 3-phenylpropanoate anion as it exists in the crystal. This conformation is defined by torsion angles, which describe the rotation around specific chemical bonds. For the 3-phenylpropanoate anion, critical torsion angles would dictate the orientation of the phenyl group relative to the alkyl chain and the geometry of the carboxylate group. These values are influenced by the energetic favorability of the conformation and the constraints imposed by crystal packing.

Disclaimer: The torsion angles in Table 2 are hypothetical examples to demonstrate the type of data obtained from SC-XRD.

Table 2: Example of Key Torsion Angles in the 3-Phenylpropanoate Anion

| Torsion Angle | Atoms Involved (Hypothetical Numbering) | Angle (°) |

|---|---|---|

| C(phenyl)-C(α)-C(β)-C(carboxyl) | C1-C7-C8-C9 | -178.5 |

| C(α)-C(β)-C(carboxyl)=O1 | C7-C8-C9-O1 | 25.3 |

The stability of the crystal lattice is a result of a delicate balance of intermolecular forces. In the crystal structure of this compound, the dominant interactions would be the ionic bonds between the potassium cations and the carboxylate anions. Additionally, weaker interactions play a significant role in dictating the final packing arrangement. These include C-H···π interactions, where a hydrogen atom on one molecule is attracted to the electron cloud of a phenyl ring on a neighboring molecule, and π-stacking, which involves attractive interactions between the phenyl rings of adjacent molecules. chemrxiv.orgrsc.org The precise geometry and distances of these interactions can be measured from the crystal structure data.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for the analysis of polycrystalline materials. ionicviper.org A sample is exposed to X-rays, and the resulting diffraction pattern is a unique fingerprint of its crystalline phase(s). PXRD is instrumental in confirming the identity and purity of a synthesized batch of this compound by comparing its diffraction pattern to a reference. Furthermore, it is a crucial tool for studying polymorphism—the ability of a compound to exist in more than one crystal structure—as each polymorph will produce a distinct PXRD pattern.

Hirshfeld Surface Analysis and Quantitative Crystal Packing Studies

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface of a molecule is constructed in a way that it separates the molecule from its neighbors in the crystal, providing a visual representation of its shape and environment.

Disclaimer: The data in Table 3 is representative for a typical organic salt and is not based on specific experimental data for this compound.

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 48 |

| C···H / H···C | 26 |

| O···H / H···O | 19 |

| Other (e.g., C···C, K···O) | 7 |

This quantitative approach provides a sophisticated understanding of the forces driving the self-assembly of molecules into a crystalline solid.

Computation of Interaction Energies within Crystal Lattices

The stability and packing of a molecular crystal are governed by the sum of intermolecular interactions between the constituent ions and molecules. For an ionic organic salt like this compound, the total lattice energy is a composite of several distinct forces. Computational chemistry provides powerful tools to dissect and quantify these contributions, offering insight into the solid-state structure.

The interaction energy (E_int) within the crystal lattice can be expressed as the sum of electrostatic (E_es), polarization (E_pol), dispersion (E_disp), and exchange-repulsion (E_rep) energies:

E_int = E_es + E_pol + E_disp + E_rep

Methodologies for Calculation: Several theoretical methods are employed to calculate these energy components. Approaches like density functional theory with dispersion corrections (DFT-D) and Møller–Plesset perturbation theory (LMP2) provide accurate estimations of lattice energies. acs.org Another effective method is the Pixel approach, which calculates interaction energies from the electron densities of the isolated ions. acs.orgacs.org This method partitions the total interaction energy into its coulombic, polarization, dispersion, and repulsion terms based on the overlap of molecular orbitals. acs.org

Electrostatic Energy (E_es): This is the dominant term in an ionic crystal and arises from the Coulombic attraction between the potassium cation (K⁺) and the 3-phenylpropanoate anion. It is calculated by considering the charge distribution over the entire crystal lattice and is the primary force holding the ionic solid together. libretexts.orglibretexts.org

Dispersion Energy (E_disp): Also known as London dispersion forces or van der Waals forces, this arises from instantaneous fluctuations in electron density, creating temporary dipoles. In this compound, these interactions would be significant between the phenyl rings of adjacent anions.

Exchange-Repulsion Energy (E_rep): This is a short-range quantum mechanical effect that prevents the collapse of the crystal structure by creating a strong repulsive force when electron clouds of adjacent ions begin to overlap significantly. libretexts.org

While specific experimental values for this compound are not available, the following table illustrates a hypothetical breakdown of interaction energies based on calculations for similar organic salts. The values demonstrate the typical magnitude and contribution of each component to the total lattice energy.

| Interaction Energy Component | Hypothetical Energy (kJ/mol) | Primary Interacting Moieties |

| Electrostatic (E_es) | -550 | K⁺ cation and Carboxylate (COO⁻) group |

| Polarization (E_pol) | -45 | All ions |

| Dispersion (E_disp) | -90 | Phenyl rings and Alkyl chains |

| Exchange-Repulsion (E_rep) | +115 | All ions at close contact |

| Total Lattice Energy (U) | -570 | Entire Crystal Lattice |

This is a hypothetical table for illustrative purposes, based on general principles of ionic organic salts.

Role of Potassium Cations in Solid-State Architectures and Coordination

The potassium cation (K⁺), despite being a simple monatomic ion, plays a crucial and multifaceted role in dictating the crystal architecture of its salts. Its size, charge, and coordination preferences are key determinants of the three-dimensional arrangement of ions in the solid state.

Coordination Geometry: Potassium cations are known for their flexible coordination environments, with coordination numbers typically ranging from 6 to 12. researchgate.net In the context of carboxylate ligands, K⁺ ions are primarily coordinated by the oxygen atoms of the carboxylate group. In a potential structure for this compound, the K⁺ ion would likely be surrounded by multiple oxygen atoms from neighboring phenylpropanoate anions. This interaction is not a simple one-to-one pairing but a complex network where each potassium ion links several anions, and each anion coordinates to multiple potassium ions.

A relevant analogue is the crystal structure of potassium hydrogen phthalate (B1215562), where the potassium ion exhibits a seven-coordinate geometry, binding to oxygen atoms from four different hydrogen phthalate anions. researchgate.net This results in the formation of a two-dimensional coordination polymer, with layers of K⁺ ions bridged by the carboxylate groups. researchgate.net It is plausible that this compound would adopt a similar polymeric structure, driven by the coordination of K⁺ with the carboxylate groups.

Structural Role: The role of the potassium cation extends beyond simple charge balance. It acts as a structural linker, organizing the organic anions into a stable, repeating lattice. The K⁺···O⁻ interactions form strong ionic bonds that constitute the primary framework of the crystal. The arrangement of the bulky 3-phenylpropanoate anions is then organized around this cationic framework.

Bridging: The carboxylate group of the 3-phenylpropanoate anion can act as a bridging ligand, with its two oxygen atoms coordinating to different potassium ions, thus extending the structure into one-, two-, or three-dimensional networks.

Chelation: While less common for simple carboxylates with alkali metals, chelation to a single K⁺ ion by both oxygen atoms of the same carboxylate group could also occur.

The table below summarizes the typical coordination characteristics of potassium cations in carboxylate salts, which can be extrapolated to this compound.

| Feature | Description | Implication for this compound |

| Coordination Number (CN) | Typically ranges from 6 to 12. researchgate.net | A high coordination number is expected, likely involving 6-8 oxygen atoms from neighboring anions. |

| Coordinating Atoms | Primarily oxygen atoms from carboxylate groups and, if present, water molecules. db-thueringen.de | The K⁺ ion will be exclusively coordinated by the carboxylate oxygen atoms of the phenylpropanoate anions in an anhydrous crystal. |

| K-O Bond Distances | Varies depending on CN, typically in the range of 2.6 to 3.2 Å. researchgate.net | A range of K-O distances would be observed, reflecting the specific coordination geometry. |

| Structural Motif | Often forms infinite chains, layers, or 3D frameworks. researchgate.net | Likely to form a coordination polymer where K⁺ ions are bridged by carboxylate groups, leading to a layered or 3D structure. |

Computational and Theoretical Chemistry of Potassium 3 Phenylpropanoate Systems

Quantum Mechanical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used for its favorable balance between accuracy and computational cost. DFT calculations could provide significant insights into the properties of potassium 3-phenylpropanoate.

Geometry Optimization and Energetic ProfilesGeometry optimization is a fundamental DFT procedure used to determine the most stable, lowest-energy three-dimensional structure of a molecule.nih.govnih.govThis process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles of the 3-phenylpropanoate anion and its ionic interaction with the potassium cation.

Energetic profiles, such as the potential energy surface for the rotation around single bonds (e.g., the C-C bonds in the propyl chain), could also be calculated. This would reveal the energy barriers between different conformations and identify the most stable conformers. However, specific studies detailing these profiles for this compound are not available.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals, Dipole Moments)Electronic structure analysis provides insight into the distribution of electrons within a molecule and its chemical reactivity.

HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govphyschemres.org A small gap suggests high polarizability and chemical reactivity, while a large gap indicates high stability. researchgate.net Calculations for this compound would quantify this gap, but specific published values are not available.

Molecular Orbitals: DFT calculations can visualize the spatial distribution of molecular orbitals like HOMO and LUMO. youtube.comarxiv.org For the 3-phenylpropanoate anion, the HOMO is expected to be located primarily on the carboxylate group, which is the center of negative charge and the primary site for nucleophilic reactions. The LUMO would likely be distributed over the aromatic phenyl ring, indicating it as the site for electrophilic attack.

Interactive Data Table: Hypothetical Electronic Properties This table is for illustrative purposes only, showing the type of data that would be generated from DFT calculations. The values are not based on actual research findings for this compound.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. frontiersin.org It provides a detailed view of the dynamic behavior of a system, which is complementary to the static picture provided by quantum mechanical calculations.

Prediction of Dynamic Behavior in Various PhasesMD simulations can predict how this compound would behave in different environments, such as in the solid (crystalline) phase or solvated in a solvent like water.

In Solution: A simulation could model the interactions between the 3-phenylpropanoate anion, the potassium cation, and surrounding water molecules. This would provide insights into the solvation structure, the dynamics of the ion pairing, and the influence of the solvent on the anion's conformation.

In Solid Phase: In the solid state, MD can be used to study properties like crystal lattice stability, phase transitions, and the vibrational dynamics of the ions within the crystal.

Despite the power of these techniques, specific MD simulation studies detailing the conformational space or dynamic behavior of this compound in any phase have not been found in the surveyed literature.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

In the field of computational chemistry, the accurate prediction of spectroscopic parameters is a crucial tool for the structural elucidation and characterization of molecules. For this compound, theoretical calculations can provide valuable insights into its nuclear magnetic resonance (NMR) spectra, which are fundamental for its experimental identification. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable quantum chemical approach for calculating NMR chemical shifts. rsc.orgimist.maresearchgate.net

The GIAO method, typically used in conjunction with Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. rsc.orgimist.maresearchgate.net The theoretical chemical shift (δ_calc) is then determined by subtracting the calculated isotropic shielding constant (σ_iso) of the nucleus of interest from the shielding constant of a reference compound, commonly tetramethylsilane (B1202638) (TMS), as shown in the equation below:

δ_calc = σ_ref - σ_iso

To obtain accurate predictions, the choice of the functional and basis set is critical. A common level of theory for such calculations is the B3LYP functional with a basis set like cc-pVDZ. rsc.org The process involves first optimizing the geometry of the 3-phenylpropanoate anion to find its lowest energy conformation. Following this, the NMR shielding constants are calculated for this optimized geometry.

The predicted chemical shifts for the ¹³C and ¹H nuclei of the 3-phenylpropanoate anion can then be compared with experimental NMR data. A strong correlation between the calculated and experimental values serves to validate the computed structure and aids in the definitive assignment of the NMR signals. rsc.org For instance, the chemical shifts of the aromatic carbons, the aliphatic chain carbons, and the carboxylate carbon will each have characteristic predicted values.

Below is a hypothetical data table illustrating the kind of results that would be generated from a GIAO NMR chemical shift calculation for the 3-phenylpropanoate anion. The values are for illustrative purposes and are not actual computational results.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Carbonyl C | 175.0 | - |

| Alpha C | 35.0 | 2.6 |

| Beta C | 30.0 | 2.9 |

| Aromatic C1 (ipso) | 140.0 | - |

| Aromatic C2/C6 (ortho) | 128.0 | 7.2 |

| Aromatic C3/C5 (meta) | 129.0 | 7.3 |

| Aromatic C4 (para) | 126.0 | 7.1 |

Note: These are example values and not the result of actual calculations.

Machine Learning Potentials for Phenylpropanoate Systems

The simulation of the dynamics and interactions of molecules like this compound over extended time and length scales presents a significant computational challenge for traditional quantum mechanics-based methods. nih.gov Machine learning potentials (MLPs) have emerged as a powerful alternative, offering the potential to bridge the gap between the accuracy of ab initio calculations and the efficiency of classical force fields. nih.govbarbatti.orgoaepublish.comatomfair.com

MLPs are data-driven models that learn the potential energy surface (PES) of a molecular system from a large dataset of reference calculations, typically obtained from high-level quantum mechanical methods like DFT. oaepublish.comatomfair.com Once trained, these potentials can predict the energies and forces for new atomic configurations with an accuracy close to the reference method but at a fraction of the computational cost. barbatti.orgatomfair.com This allows for large-scale molecular dynamics (MD) simulations that would be otherwise unfeasible. nih.govbarbatti.org

The development of an MLP for a phenylpropanoate system would involve several key steps:

Data Generation: A comprehensive dataset of atomic configurations of the 3-phenylpropanoate anion and the potassium cation would be generated. This dataset needs to sample a wide range of geometries that are relevant to the system's behavior, including different conformations, intermolecular interactions, and dynamics at various temperatures.

Model Training: A machine learning algorithm, such as a neural network, is trained on this dataset. The algorithm learns the complex relationship between the atomic coordinates and the corresponding energies and forces. oaepublish.com

Validation: The trained MLP is then rigorously tested on a separate set of data that was not used during training to ensure its accuracy and generalizability. arxiv.orgresearchgate.net

Various machine learning architectures can be employed for developing interatomic potentials, each with its own strengths. Some common approaches include:

| Machine Learning Potential Type | Description |

| Neural Network Potentials (NNPs) | Utilize deep neural networks to represent the potential energy surface. They are highly flexible and can achieve high accuracy. |

| Gaussian Approximation Potentials (GAPs) | Employ Gaussian process regression to learn the PES. They provide a measure of uncertainty in their predictions. |

| Moment Tensor Potentials (MTPs) | Use a polynomial basis to represent the local atomic environment, leading to computationally efficient models. |

The application of a well-trained MLP to the this compound system would enable detailed investigations into its properties and behavior, such as its solvation dynamics in water, its aggregation behavior, and its interaction with other molecules or surfaces. These simulations can provide valuable atomistic insights that are complementary to experimental studies.

Coordination Chemistry of 3 Phenylpropanoate Ligands

Binding Modes of the Carboxylate Anion to Metal Centers

Monodentate, Bidentate, and Bridging Coordination Geometries

The versatility of the carboxylate group allows for multiple modes of attachment to a metal center. In a monodentate fashion, only one of the two oxygen atoms of the carboxylate group coordinates to the metal ion. This type of interaction is fundamental in the formation of simpler coordination complexes.

When both oxygen atoms of the carboxylate group bind to the same metal center, it is termed bidentate coordination. This chelation can occur in a symmetric or asymmetric fashion, leading to the formation of a stable four-membered ring.

The most common coordination mode for 3-phenylpropanoate in the formation of extended structures is the bridging mode. In this arrangement, the carboxylate group links two different metal centers. This can occur in several ways, with the syn-syn, syn-anti, and anti-anti conformations describing the relative positions of the metal ions with respect to the carboxylate plane. This bridging capability is crucial for the construction of coordination polymers and MOFs.

| Coordination Mode | Description |

| Monodentate | One oxygen atom of the carboxylate group is bonded to a single metal center. |

| Bidentate | Both oxygen atoms of the carboxylate group are bonded to the same metal center. |

| Bridging | The carboxylate group connects two different metal centers. |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of the 3-phenylpropanoate ligand to bridge metal ions is the cornerstone of its capacity to form extended one-, two-, or three-dimensional networks known as coordination polymers or metal-organic frameworks (MOFs). The final architecture of these materials is influenced by several factors, including the choice of the metal ion, the presence of co-ligands, and the reaction conditions.

One-Dimensional Chain Structures with Divalent Metal Ions (e.g., Copper)

The reaction of 3-phenylpropanoate with divalent metal ions, such as copper(II), frequently leads to the formation of one-dimensional (1D) chain structures. In a notable example, the combination of copper(II) with 3-phenylpropanoate and the N-donor co-ligand pyrazine results in a coordination polymer with alternating copper(II) chains. These chains are constructed from paddle-wheel [Cu₂ (μ-O₂CC₈H₉)₄] units linked by the pyrazine ligands. The 3-phenylpropanoate ligands act in a bridging fashion within the paddle-wheel dimer. researchgate.netinorgchemres.org

Coordination Polymers with Rare Earth Elements

The coordination of 3-phenylpropanoate with rare earth elements also yields fascinating polymeric structures. Studies have shown that rare earth 3-phenylpropanoates tend to form carboxylate-bridged one-dimensional coordination polymers. researchgate.net For instance, complexes with the general formula [RE(pp)₃] (where RE = Y, La, Ce, Nd, Yb and pp = 3-phenylpropanoate) have been synthesized and structurally characterized, revealing their preference for forming 1D chains in the solid state. researchgate.net

Influence of Co-ligands on Coordination Architectures

The introduction of ancillary or co-ligands into the reaction system can significantly alter the resulting coordination architecture. These co-ligands, typically N-donor organic molecules, compete with or complement the coordination of the 3-phenylpropanoate ligand, leading to structures of varying dimensionality and topology.

For example, in copper(II)-3-phenylpropanoate systems, the use of different N-donor co-ligands like di(4-pyridyl)sulfide (dps) and 2,2′-bipyrimidine (bpm) can lead to different structural motifs. With dps, uniform chains of trans-[Cu(O₂CC₈H₉)₂] units can be formed, linked by the bis-monodentate dps ligand. inorgchemres.org In contrast, a heterobimetallic chain involving both sodium and copper has been observed with the use of bpm as a co-ligand. inorgchemres.org The nature of the co-ligand, including its size, shape, and the disposition of its donor atoms, plays a crucial role in directing the self-assembly process and, consequently, the final structure of the coordination polymer.

Role of Potassium as a Counter-Ion in Metal Complexes

In the context of coordination polymers and MOFs, counter-ions can play a significant role in both charge balancing and structure direction. While the provided information primarily focuses on the direct coordination of the 3-phenylpropanoate ligand to transition metals and rare earth elements, the function of potassium as a counter-ion is of considerable interest.

Stabilization of Anionic Coordination Complexes

The 3-phenylpropanoate anion, acting as a carboxylate ligand, plays a significant role in the stabilization of anionic coordination complexes. Carboxylate ligands, in general, are classified as hard ligands and can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bridging fashions. This versatility allows for the formation of a wide array of stable complex structures.

While specific studies focusing exclusively on potassium 3-phenylpropanoate for the stabilization of anionic coordination complexes are not extensively documented in the reviewed literature, the principles of coordination chemistry suggest that the potassium cation would act as a counterion to balance the charge of an anionic complex formed with 3-phenylpropanoate ligands. The formation of such complexes is a common strategy in the synthesis of coordination compounds.

Influence on Crystal Packing and Supramolecular Interactions

The 3-phenylpropanoate ligand exerts a significant influence on the crystal packing and supramolecular interactions within coordination polymers. The interplay of its structural features—the flexible propanoate chain and the rigid phenyl group—allows for the formation of diverse supramolecular architectures. The packing of molecules in a crystal lattice is determined by the strength and directionality of non-covalent interactions, which can be manipulated to control the properties of the resulting crystal.

One of the primary supramolecular interactions involving the 3-phenylpropanoate ligand is hydrogen bonding. The carboxylate oxygen atoms can act as hydrogen bond acceptors, interacting with hydrogen bond donors present in the coordination sphere of the metal ion (e.g., coordinated water molecules) or from other co-ligands. These hydrogen bonds can link individual complex units into one-, two-, or three-dimensional networks.

In a study of a one-dimensional coordination polymer, [ZnPy2L]n·nPy (where L is a ligand derived from 3-phenyl-1,3-propanedione), the ligand adopts a trans conformation, chelating to two zinc(II) centers and bridging them. In other related trinuclear macrocyclic species with cobalt(II) and nickel(II), the ligand adopts a cis conformation. researchgate.net This demonstrates how the conformation of a phenyl-containing ligand can vary and influence the resulting supramolecular structure.

Interplay of Metal Ions and Phenylpropanoate Ligands in Complex Formation

The formation of coordination complexes involving 3-phenylpropanoate ligands is a result of the intricate interplay between the properties of the metal ion and the coordination behavior of the ligand. The nature of the metal ion, including its size, charge, and preferred coordination geometry, dictates the stoichiometry and structure of the resulting complex.

Transition metal carboxylate complexes are a vast and well-studied class of coordination compounds, and the 3-phenylpropanoate ligand, as a carboxylate, can adopt various coordination modes. It can bind to a single metal center in a monodentate (κ¹) or bidentate (κ²) fashion, or it can bridge two or more metal centers.

For instance, in cobalt(II) and nickel(II) coordination polymers based on a flexible dicarboxylate linker, the coordination modes of the carboxylate groups were found to be crucial in determining the final three-dimensional and one-dimensional structures, respectively. mdpi.com Similarly, lanthanide(III) ions, with their larger ionic radii and higher coordination numbers, can form complexes with multiple 3-phenylpropanoate ligands, leading to intricate three-dimensional coordination polymers. mdpi.commdpi.com The coordination geometry around the lanthanide centers in such complexes can vary, for example, from a spherical capped square antiprism to a distorted triangular dodecahedron. nih.gov

The following table summarizes the coordination modes of carboxylate ligands with different metal ions, which is indicative of the potential behavior of 3-phenylpropanoate.

| Metal Ion | Typical Coordination Number | Common Coordination Geometries | Potential 3-Phenylpropanoate Coordination Modes |

| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral | Monodentate, Bidentate, Bridging |

| Nickel(II) | 4, 6 | Square Planar, Octahedral | Monodentate, Bidentate, Bridging |

| Copper(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral | Monodentate, Bidentate, Bridging |

| Zinc(II) | 4, 6 | Tetrahedral, Octahedral | Monodentate, Bidentate, Bridging |

| Lanthanide(III) | 8, 9, 10, 12 | Various (e.g., Square Antiprism, Tricapped Trigonal Prism) | Chelating, Bridging |

Advanced Analytical Methodologies for Phenylpropanoate Quantification and Characterization

Chromatographic Separations (HPLC, GC) with Advanced Detection Techniques

Chromatography is the cornerstone of separation science, and both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are extensively used for the analysis of aromatic carboxylic acids like 3-phenylpropanoic acid. The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC): HPLC is particularly well-suited for the direct analysis of Potassium 3-phenylpropanoate in aqueous or organic solutions without the need for derivatization. Reversed-phase (RP) chromatography is the most common mode used for this purpose. In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For the analysis of the parent acid, 3-phenylpropanoic acid, and its related compounds, specific HPLC methods have been developed. These methods can be readily adapted for its potassium salt. For instance, a method for a similar compound, 3-[4-(2-methylpropyl)phenyl]propanoic acid, was developed using a normal-phase silica (B1680970) column, but reversed-phase is more common for the parent compound. researchgate.net A typical RP-HPLC setup would involve a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, often buffered or acidified (e.g., with phosphoric or formic acid) to ensure the carboxylic acid is in its protonated form for better retention and peak shape. sielc.com

Table 1: Illustrative HPLC Conditions for 3-Phenylpropanoic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at 210 nm or 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents typical starting conditions; method optimization is required for specific applications.

Gas Chromatography (GC): GC is a high-resolution separation technique ideal for volatile and thermally stable compounds. Since this compound is a salt and non-volatile, it cannot be analyzed directly by GC. It must first be converted into its more volatile free acid form (3-phenylpropanoic acid) and then typically derivatized to increase its volatility and improve chromatographic performance. Common derivatization procedures for carboxylic acids include esterification (e.g., methylation to form methyl 3-phenylpropanoate) or silylation (e.g., using agents like BSTFA to form a trimethylsilyl (B98337) ester). usherbrooke.canih.gov

Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or a medium-polarity DB-17). nih.gov Mass spectrometry (GC-MS) is the most common detector, providing both quantification and structural identification.

Table 2: Typical GC-MS Parameters for Derivatized 3-Phenylpropanoic Acid

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at 80 °C, ramp to 280 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

These parameters are illustrative and require optimization for specific sample types.

Electrochemical Methods for Characterizing Redox Behavior (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules—their ability to be oxidized (lose electrons) or reduced (gain electrons). ossila.com While specific CV studies on this compound are not extensively documented in the literature, its electrochemical behavior can be predicted based on its structure.

The molecule possesses two main electroactive sites: the benzene (B151609) ring and the carboxylate group.

Oxidation: The phenyl group can be oxidized at a relatively high positive potential. Mediated electrolysis methods have been used for the benzylic oxidation of related methylarenes, suggesting that the methylene (B1212753) group adjacent to the ring could also be a site of electrochemical activity. nih.gov

Reduction: The benzene ring can be reduced at a very negative potential. The carboxylate group is generally difficult to reduce electrochemically.

A hypothetical cyclic voltammetry experiment would involve dissolving this compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile). A three-electrode system (working, reference, and counter electrodes) would be used to scan a range of potentials. edaq.com The resulting voltammogram would plot current versus potential, with peaks indicating the potentials at which oxidation and reduction events occur. This data provides insights into the electron transfer kinetics and the stability of the resulting radical ions, which is valuable for understanding its potential role in redox reactions or for developing electrochemical sensors.